![molecular formula C10H12N4O2S B5540420 N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea, also known as TPU-006, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TPU-006 is a small molecule inhibitor that targets the interaction between amyloid-beta and the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of Alzheimer's disease.
科学的研究の応用
Antiproliferative Activity and Molecular Docking Study
The synthesis and characterization of related compounds have been studied for their antiproliferative activity against different cancer cell lines. For example, compounds synthesized from similar processes have shown promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines through molecular docking studies that suggest potential inhibitory activities against specific targets (Huang et al., 2020).
Potent and Selective Inhibitors
Another research direction involves the development of potent and selective inhibitors for specific receptors or enzymes. A novel series of compounds, including N-aryl-N'-pyrimidin-4-yl ureas, have been optimized to afford potent inhibitors for the fibroblast growth factor receptor tyrosine kinases, demonstrating significant antitumor activity in specific cancer models (Guagnano et al., 2011).
Synthesis and Chemical Structure Analysis
Research on the synthesis of oligomeric and macrocyclic ureas based on similar structural frameworks has explored the conversion processes and structural analysis through methods like density functional theory (DFT) and X-ray diffraction. These studies contribute to understanding the chemical properties and potential applications of these compounds in materials science and supramolecular chemistry (Gube et al., 2012).
Urea Derivatives in Plant Biology
Urea derivatives, including compounds with similar structures, have been identified for their cytokinin-like activity, which can regulate cell division and differentiation in plants. These synthetic compounds often exhibit activities that exceed those of natural adenine compounds, with specific urea derivatives enhancing adventitious root formation. This research highlights the potential agricultural applications of these compounds in enhancing plant growth and productivity (Ricci & Bertoletti, 2009).
Receptor for Urea Recognition
In the field of chemical sensing, 2,6-bis(2-benzimidazolyl)pyridine has been used as a neutral receptor for urea recognition, forming highly stable supramolecular complexes. This research demonstrates the compound's utility in designing receptors for chemical and biological recognition, suggesting its potential in developing sensors and diagnostic tools (Chetia & Iyer, 2006).
特性
IUPAC Name |
(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-4-5(2)17-8-7(4)9(15)14(6(3)12-8)13-10(11)16/h1-3H3,(H3,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCHGGGYEVLZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
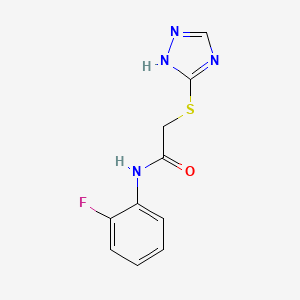

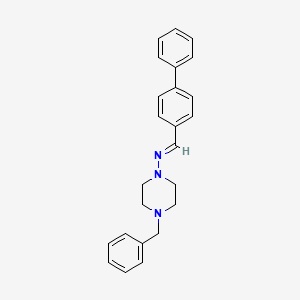

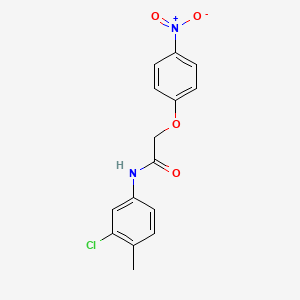
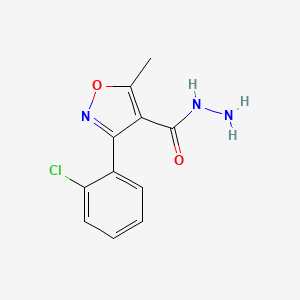


![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
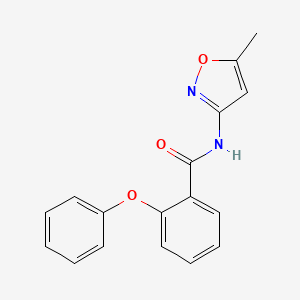
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)